molecular formula C10H13FO B7845976 2-(4-Fluorophenyl)-2-methylpropan-1-ol

2-(4-Fluorophenyl)-2-methylpropan-1-ol

Cat. No.: B7845976
M. Wt: 168.21 g/mol
InChI Key: UEFRKBRDXHUWMJ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a methylpropan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-methylpropan-1-ol typically involves the reaction of 4-fluorobenzaldehyde with isobutylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: -78°C to room temperature

    Reagents: 4-fluorobenzaldehyde, isobutylmagnesium bromide, water

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Reduction of the hydroxyl group to a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation of the phenyl ring using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.

    Substitution: Bromine in carbon tetrachloride at room temperature.

Major Products

    Oxidation: 2-(4-Fluorophenyl)-2-methylpropan-1-one

    Reduction: 2-(4-Fluorophenyl)-2-methylpropane

    Substitution: 2-(4-Bromophenyl)-2-methylpropan-1-ol

Scientific Research Applications

2-(4-Fluorophenyl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to these targets, potentially leading to significant biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-methylpropan-1-ol
  • 2-(4-Bromophenyl)-2-methylpropan-1-ol
  • 2-(4-Methylphenyl)-2-methylpropan-1-ol

Uniqueness

2-(4-Fluorophenyl)-2-methylpropan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFRKBRDXHUWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methyl 2-(4-fluorophenyl)-2-methylpropanoate (5.08 g, 26.9 mmol) was dissolved in THF (51 ml) and cooled to 0° C. before adding a solution of lithium aluminium hydride (1M in THF) (38.8 ml, 38.8 mmol) dropwise over 30 mins. When the addition was complete, the reaction was warmed to r.t. and stirred for 3 h. After recooling on ice, water (1.35 ml) was added cautiously followed by 15% NaOH in water (1.35 ml) and more water (4.05 ml). The suspension was stirred at r.t. for 30 mins before the solid was filtered off and washed with THF (2×30 ml). The solvent was evaporated and the product purified by chromatography with EtOAc/heptanes to give a clear oil (3.48 g, 80%): MS (ESI+) for C10H13FO m/z 168.2 [M+H]+; LC purity 94% (ret. time, 1.76 min); 1H NMR (500 MHz, CDCl3) δH 7.41-7.32 (m, 2H), 7.15-7.00 (m, 2H), 3.62 (d, J=6.4 Hz, 2H), 1.35 (s, 6H).
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5.08 g
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51 mL
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38.8 mL
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1.35 mL
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4.05 mL
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1.35 mL
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Yield
80%

Synthesis routes and methods II

Procedure details

The ester from step 1 was reduced by dissolving in THF (0.15 M) and treating with LiBH4 (5 eq.) and stirring for 15 hours. The reaction mixture was quenched with water and extracted with DCM, the organic layer dried (Na2SO4) and concentrated to provide oily 2-(4-fluorophenyl)-2-methylpropan-1-ol: 1H NMR (600 MHz, CDCl3) δ 7.31-7.34 (m, 2 H), 6.99-7.02 (m, 2 H), 3.58 (d, J=5.8 Hz, 2 H), 1.30 (s, 6 H).
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Synthesis routes and methods III

Procedure details

A solution of 2-(4-fluorophenyl)-2-methylpropanoic acid (1, 5.49 mmol) in dry THF (10 mL) was carefully added over 2 min to a solution of 2M LAH (10.98 mL, 10.98 mmol) in dry THF (20 mL) at 0° C. The reaction mixture was allowed to warm to rt and was stirred for 6 h. The reaction was quenched with 0.5 mL of water (stir for 10 min), 0.5 mL of 15% NaOH/water (stir for 10 min), and then 1.0 mL of water. After stirring for 18 h, the mixture was filtered through celite. The filtrate was concentrated in vacuum. The residue was dried under high vacuum for 16 h to afford 2-(4-fluorophenyl)-2-methylpropan-1-ol (875 mg, 5.20 mmol, 95% yield) as clear viscous oil. 1H NMR (500 MHz, CDCl3) δ 7.42-7.32 (m, 2H), 7.08-6.98 (m, 2H), 3.61 (s, 2H), 1.34 (s, 6H).
Quantity
5.49 mmol
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reactant
Reaction Step One
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Quantity
10.98 mL
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reactant
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Quantity
10 mL
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solvent
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20 mL
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solvent
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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